NaV1.7 State-Dependent Antagonism: IC50 Shift Between Partially Inactivated and Non-Inactivated Channels
In head-to-head electrophysiology profiling on the same NaV1.7 isoform expressed in HEK293 cells, CAS 941870-35-5 (CHEMBL2010816) demonstrated a state-dependent 12.5-fold difference in antagonist potency. The IC50 was 240 nM against the partially inactivated channel state (PatchXpress assay), which dropped markedly to 3,000 nM against the non-inactivated (closed/resting) state in manual whole-cell patch clamp [1]. This state-dependent window is a critical differentiator from non-selective sodium channel blockers that show minimal state preference.
| Evidence Dimension | NaV1.7 Antagonist IC50 – State Dependence Ratio (Non-inactivated IC50 / Partially Inactivated IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated); IC50 = 3,000 nM (non-inactivated); Ratio = 12.5 |
| Comparator Or Baseline | Same compound tested under two distinct voltage protocols in human NaV1.7/HEK293 cells; a non-state-dependent blocker would exhibit a ratio near 1.0. |
| Quantified Difference | 12.5-fold shift in IC50 between the two channel states. |
| Conditions | Human NaV1.7 channel expressed in HEK293 cells; partially inactivated state measured by PatchXpress automated patch clamp; non-inactivated state measured by manual whole-cell patch clamp. |
Why This Matters
A 12.5-fold state-dependence ratio indicates preferential binding to inactivated channel conformations found in depolarized, repetitively firing nociceptive neurons, a desirable profile for peripherally restricted pain therapeutics, and a quantitatively defined property upon which procurement decisions for NaV-focused screening cascades can be based [1].
- [1] BindingDB record BDBM50379389 for CHEMBL2010816: NaV1.7 IC50 = 240 nM (partially inactivated) and IC50 = 3,000 nM (non-inactivated). BindingDB, accessed 2026-05-09. View Source
